Cas no 2090966-05-3 (3-Methyl-5-(2-methylphenyl)-1H-pyrrole-2-carboxylic acid)

3-Methyl-5-(2-methylphenyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound featuring a pyrrole core substituted with a carboxylic acid group and aromatic methylphenyl moiety. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The carboxylic acid functionality allows for further derivatization, while the methylphenyl group enhances lipophilicity, potentially improving bioavailability in drug development. Its well-defined molecular architecture makes it valuable for studying structure-activity relationships in medicinal chemistry. The compound’s stability under standard conditions ensures reliable handling in laboratory settings. Suitable for use in cross-coupling reactions and as a building block for more complex heterocyclic systems, it serves as a key precursor in specialized organic synthesis.
3-Methyl-5-(2-methylphenyl)-1H-pyrrole-2-carboxylic acid structure
2090966-05-3 structure
Product name:3-Methyl-5-(2-methylphenyl)-1H-pyrrole-2-carboxylic acid
CAS No:2090966-05-3
MF:C13H13NO2
MW:215.247823476791
CID:4710826

3-Methyl-5-(2-methylphenyl)-1H-pyrrole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid
    • AK00780370
    • 3-Methyl-5-(2-methylphenyl)-1H-pyrrole-2-carboxylic acid
    • Inchi: 1S/C13H13NO2/c1-8-5-3-4-6-10(8)11-7-9(2)12(14-11)13(15)16/h3-7,14H,1-2H3,(H,15,16)
    • InChI Key: IIYUPFWNJDSVQS-UHFFFAOYSA-N
    • SMILES: OC(C1=C(C)C=C(C2C=CC=CC=2C)N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 267
  • Topological Polar Surface Area: 53.1

3-Methyl-5-(2-methylphenyl)-1H-pyrrole-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM514469-1g
3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid
2090966-05-3 97%
1g
$*** 2023-03-30
Crysdot LLC
CD11373485-100mg
3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid
2090966-05-3 97%
100mg
$97 2024-07-18
Crysdot LLC
CD11373485-250mg
3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid
2090966-05-3 97%
250mg
$196 2024-07-18
Crysdot LLC
CD11373485-1g
3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid
2090966-05-3 97%
1g
$592 2024-07-18

Additional information on 3-Methyl-5-(2-methylphenyl)-1H-pyrrole-2-carboxylic acid

3-Methyl-5-(2-methylphenyl)-1H-pyrrole-2-carboxylic Acid (CAS No. 2090966-05-3)

3-Methyl-5-(2-methylphenyl)-1H-pyrrole-2-carboxylic acid, identified by the CAS registry number 2090966-05-3, is a structurally unique organic compound belonging to the class of pyrrole derivatives. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure, featuring a pyrrole ring substituted with a methyl group and a 2-methylphenyl group, along with a carboxylic acid moiety, contributes to its versatile reactivity and functional properties.

The synthesis of 3-Methyl-5-(2-methylphenyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions, often leveraging methodologies such as Suzuki coupling, Stille coupling, or other cross-coupling techniques. Recent advancements in catalytic asymmetric synthesis have enabled the construction of this compound with high enantioselectivity, which is crucial for its application in chiral environments, such as in drug discovery. The carboxylic acid group at the 2-position of the pyrrole ring allows for further functionalization, making this compound a valuable intermediate in the synthesis of more complex molecules.

One of the most promising areas of research involving 3-Methyl-5-(2-methylphenyl)-1H-pyrrole-2-carboxylic acid is its role in drug development. The compound has been studied as a potential lead molecule for anti-inflammatory and anti-cancer therapies. Recent studies have demonstrated that this compound exhibits significant inhibitory activity against key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, preclinical trials have shown that it possesses cytotoxic effects on various cancer cell lines, suggesting its potential as an anti-neoplastic agent.

In the field of agrochemistry, 3-Methyl-5-(2-methylphenyl)-1H-pyrrole-2-carboxylic acid has been explored as a candidate for developing novel pesticides and herbicides. Its ability to interact with specific molecular targets in pest organisms makes it a valuable asset in sustainable agriculture. Researchers have also investigated its role as a plant growth regulator, where it has shown potential in enhancing crop resilience to environmental stressors such as drought and salinity.

The physical properties of 3-Methyl-5-(2-methylphenyl)-1H-pyrrole-2-carboxylic acid, including its melting point, solubility, and stability under various conditions, have been extensively characterized using advanced analytical techniques such as X-ray crystallography and thermogravimetric analysis (TGA). These studies have provided critical insights into its behavior under different environmental conditions, which is essential for optimizing its storage and transportation logistics.

From a materials science perspective, this compound has been utilized as a building block for constructing advanced materials with tailored electronic properties. Its conjugated π-system enables applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Recent breakthroughs have demonstrated that derivatives of this compound can significantly enhance the efficiency and stability of these devices by improving charge transport properties.

In conclusion, 3-Methyl-5-(2-methylphenyl)-1H-pyrrole-2-carboxylic acid (CAS No. 2090966-05-3) is a multifaceted compound with diverse applications across various scientific domains. Its unique structure, coupled with advancements in synthetic methodologies and functionalization techniques, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new facets of its potential, this compound is poised to make significant contributions to the development of innovative solutions in medicine, agriculture, and materials science.

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